molecular formula C25H30FN5O4 B2894334 N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-96-2

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2894334
CAS RN: 892289-96-2
M. Wt: 483.544
InChI Key: LGQBARLHXPPZFV-UHFFFAOYSA-N
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Description

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H30FN5O4 and its molecular weight is 483.544. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activities

Compounds structurally related to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones have been developed from lead molecules to exhibit antifungal and antibacterial activities (Patel & Patel, 2010). These compounds, through various synthetic pathways, demonstrate significant efficacy against microbial strains, underscoring their potential as broad-spectrum antimicrobial agents.

Antipsychotic and Antidepressant Properties

Derivatives of compounds similar to the one have shown promise in the development of antipsychotic and antidepressant medications. For example, heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, showing potent in vivo activities and a favorable profile in terms of predicting antipsychotic activity while minimizing extrapyramidal side effects (Norman et al., 1996). This research indicates the potential for creating effective treatments for psychiatric disorders with reduced adverse effects.

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights another application. These compounds have been shown to inhibit cyclooxygenase-1/2 (COX-1/2) with high selectivity indices, demonstrating significant analgesic and anti-inflammatory activity, comparable to standard drugs (Abu‐Hashem et al., 2020). This research suggests a promising avenue for the development of new therapeutic agents targeting inflammation and pain.

Receptor Binding and Imaging Agents

Furthermore, compounds with structural elements of 1-arylpiperazine have been synthesized and characterized for their high affinity to 5-HT(1A) receptors, along with good fluorescence properties for potential use in receptor visualization and neuroscience research (Lacivita et al., 2009). These findings open up possibilities for novel diagnostic tools and treatments in neuropsychiatric disorders.

Anti-Cancer Research

Lastly, a novel compound demonstrated to induce apoptosis in cancer cells and inhibit tumor growth through interactions with p68 RNA helicase has been identified. This compound presents a new mechanism of action against cancer, offering potential for the development of anti-cancer therapeutics (Lee et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to have affinity to dopamine d2 receptor , and some other receptors such as D1, D3, 5-HT1A, 5-HT2A and 5-HT7 . These receptors are primarily involved in neurotransmission and play crucial roles in various physiological processes including mood regulation, reward, addiction, and motor control.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as dopamine and serotonin receptors) by binding to them and modulating their activity . This could result in changes in neurotransmission and subsequent physiological effects.

Pharmacokinetics

Pharmacokinetics refers to what the body does to a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN5O4/c1-35-16-15-31-24(33)21-8-3-18(17-22(21)28-25(31)34)23(32)27-9-2-10-29-11-13-30(14-12-29)20-6-4-19(26)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,27,32)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQBARLHXPPZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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